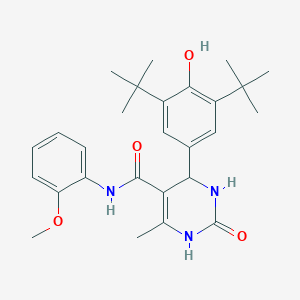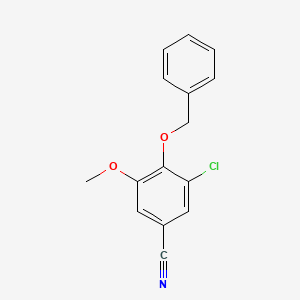![molecular formula C24H23ClN2O6S B4219399 N-(1,3-benzodioxol-5-ylmethyl)-2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetamide](/img/structure/B4219399.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetamide
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a chlorinated phenoxy group, and a sulfonamide linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Chlorination of the Phenoxy Group: The phenoxy group can be chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The sulfonamide linkage is formed by reacting the chlorinated phenoxy compound with a suitable sulfonamide precursor under basic conditions.
Final Coupling: The final step involves coupling the benzodioxole moiety with the sulfonamide derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetamide: shares structural similarities with other sulfonamide derivatives and benzodioxole-containing compounds.
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole.
Benzodioxole-Containing Compounds: Compounds like piperonyl butoxide and safrole.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O6S/c1-16(18-5-3-2-4-6-18)27-34(29,30)19-8-10-21(20(25)12-19)31-14-24(28)26-13-17-7-9-22-23(11-17)33-15-32-22/h2-12,16,27H,13-15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHNTFDEEUYCSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCC3=CC4=C(C=C3)OCO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-bicyclo[2.2.1]hept-2-yl-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4219320.png)

![3-{[(3-{[methyl(phenyl)amino]carbonyl}phenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4219332.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B4219339.png)
![3,4,5-triethoxy-N-{[(2-hydroxy-5-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4219344.png)
![3-[4-(1-AZEPANYLCARBONYL)PIPERIDINO]-1-ETHYLDIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4219360.png)
![3-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B4219361.png)
![N-(2,4-dichlorophenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4219368.png)


![Methyl 2-[[6-methoxy-5-[(2-methoxycarbonylphenyl)sulfamoyl]naphthalen-2-yl]sulfonylamino]benzoate](/img/structure/B4219389.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-ethyl-N-phenylacetamide](/img/structure/B4219397.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B4219407.png)
![2-[3-(3,4-dimethoxybenzyl)-1-(3-methylphenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4219418.png)
